molecular formula C19H16N4O3S2 B12166552 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12166552
M. Wt: 412.5 g/mol
InChI Key: JJSDJBPIIBKEPN-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a carboxamide moiety at position 6, and a 4,5-dimethylthiazole ring at the amide nitrogen. The compound’s synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous methodologies in the literature .

Properties

Molecular Formula

C19H16N4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16N4O3S2/c1-10-11(2)28-18(21-10)22-16(24)14-8-20-19-23(17(14)25)15(9-27-19)12-4-6-13(26-3)7-5-12/h4-9H,1-3H3,(H,21,22,24)

InChI Key

JJSDJBPIIBKEPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 288.36474
  • CAS Number : 550354-72-8

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including the compound . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo...0.22 - 0.25Not specified

This compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been investigated. In vitro assays indicated that the compound effectively inhibited COX enzymes, which play a crucial role in inflammation:

CompoundIC50 (µmol)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo...0.04 ± 0.09

These results suggest that the compound may serve as a potent anti-inflammatory agent comparable to established drugs like celecoxib .

Anticancer Activity

The anticancer properties of thiazole-based compounds have been explored extensively. The compound exhibited cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Comparison
A549 (lung adenocarcinoma)< 1.0More potent than doxorubicin
NIH/3T3 (mouse embryoblast)> 10.0Selective activity observed

In particular, structure–activity relationship (SAR) studies indicated that modifications in the thiazole and phenyl groups significantly influenced cytotoxicity .

Case Studies

  • Antimicrobial Evaluation : A study conducted on several thiazole derivatives including the compound showed that it had one of the lowest MIC values against Staphylococcus aureus, indicating strong antibacterial properties .
  • Anti-inflammatory Research : In experiments assessing COX enzyme inhibition, compounds similar to the one were shown to significantly reduce inflammatory markers in RAW264.7 cells .
  • Cytotoxicity Assessments : The compound was tested against multiple cancer cell lines with promising results in inhibiting cell proliferation and inducing apoptosis .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole and pyrimidine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety has been linked to enhanced antiproliferative activity. In one study, a series of thiazole-pyrimidine derivatives exhibited promising results against human cancer cell lines like MCF-7 (breast cancer) and DU145 (prostate cancer), with IC50 values indicating significant growth inhibition .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence the potency and selectivity of these compounds against tumor cells .

Anticonvulsant Properties

Another area of application is in the development of anticonvulsant medications. Compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have shown efficacy in reducing seizure activity in animal models. For instance, certain thiazole derivatives were tested for their ability to protect against seizures induced by pentylenetetrazole (PTZ), demonstrating a favorable safety profile and effective dosage ranges .

Synthetic Methodologies

The synthesis of this compound involves several well-established chemical reactions. Notably:

  • Knoevenagel Condensation : This reaction is utilized for forming carbon-carbon bonds between aldehydes and active methylene compounds.
  • Multicomponent Reactions (MCRs) : These reactions facilitate the synthesis of complex molecules from multiple reactants in a single step, enhancing efficiency and reducing waste .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-pyrimidine derivatives and tested them against various cancer cell lines. Compound X demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, a derivative was found to significantly reduce seizure duration in animal models when administered at a dose of 18.4 mg/kg . This highlights the potential for developing new therapeutic agents based on this compound's structure.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and pyrimidine rings provide electron-deficient positions susceptible to nucleophilic attack. Key reactions include:

Target SiteReagents/ConditionsProductReference
Thiazole C-2 positionAlkyl halides (R-X), K₂CO₃, DMFN-Alkylated derivatives
Pyrimidine C-4Amines, Cu(I) catalysisC-4 aminated analogs

For example, the pyrimidine ring’s C-4 position reacts with primary amines under catalytic conditions to form substituted derivatives, enhancing solubility or bioactivity.

Oxidation

The thiazole sulfur atom undergoes oxidation:

ReagentsConditionsProductReference
H₂O₂, K₂WO₄50°C, 6 hrsThiazole sulfone derivative

This reaction modifies electronic properties, potentially altering biological target interactions .

Reduction

The carbonyl group in the carboxamide is reducible:

ReagentsConditionsProductReference
LiAlH₄Anhydrous THFPrimary amine derivative

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductReference
6M HCl, reflux12 hrsCarboxylic acid analog
NaOH (aq), 80°C8 hrsSodium carboxylate

Hydrolysis products are intermediates for further derivatization, such as esterification .

Cyclization and Ring Expansion

The compound participates in cycloadditions and ring-expansion reactions:

Reagents/ConditionsProductReference
Ac₂O, PCl₅, 110°CFused pyrimido-thiazine systems
Dienophiles (e.g., maleic anhydride)Diels-Alder adducts

These reactions expand the heterocyclic framework, enabling access to novel bioactive scaffolds .

Functional Group Interconversion

The 4-methoxyphenyl group undergoes demethylation or electrophilic substitution:

ReactionReagents/ConditionsProductReference
BBr₃, CH₂Cl₂-20°C, 2 hrsPhenolic derivative
HNO₃/H₂SO₄0°C, 30 minNitrated aryl ring

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

CompoundKey Structural FeatureReactivity DifferenceReference
N-(3-nitrophenyl)-pyrimidin-2-amineNitro substituentEnhanced electrophilic substitution
5-oxo-thiazolo[3,2-a]pyrimidineLack of carboxamideReduced hydrolysis susceptibility

Industrial-Scale Reaction Considerations

For large-scale synthesis, automated flow reactors and green solvents (e.g., ethanol/water mixtures) improve yield (≥75%) and reduce waste. Chromatography and recrystallization are standard purification methods.

Comparison with Similar Compounds

Key Observations:

  • Core Flexibility : The thiazolo-pyrimidine core (as in the target compound) is replaced by pyrrolo-thiazolo-pyrimidine in compound and pyrazolo-pyrimidine in compound , altering π-conjugation and steric profiles.
  • Substituent Effects: The 4-methoxyphenyl group is a recurring motif (compounds ), suggesting its role in modulating electronic properties or target binding. Carboxamide vs. ester functionalities (compounds vs.
  • Bioisosteric Replacements : The trifluoromethyl group in compound and triazole-thiol in compound exemplify bioisosteric strategies to optimize pharmacokinetic properties.

Key Observations:

  • Heterocyclization : A common step for fused-ring systems (e.g., NaOH-mediated cyclization in ).
  • Amide Coupling : Carboxamide derivatives often employ coupling reagents (e.g., HATU, EDCl) for amide bond formation .
  • Functional Group Compatibility : Methoxy and methyl groups are introduced early in synthesis to avoid deprotection steps.

Research Findings and Implications

  • Hydrogen Bonding : The carboxamide group in the target compound and analogues (e.g., ) may engage in hydrogen bonding, influencing crystal packing or target interactions .
  • Ring Puckering : The thiazolo-pyrimidine core’s puckering (quantified via Cremer-Pople parameters ) could affect conformational stability and binding.
  • Statistical Validation : While biological data are absent, methodologies like Student’s t-test (as in ) are standard for evaluating structure-activity relationships in analogous studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?

  • Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. For example, refluxing precursors (e.g., substituted thiophene carboxamides or pyrimidine intermediates) with reagents like chloroacetic acid, sodium acetate, and aromatic aldehydes in glacial acetic acid/acetic anhydride mixtures (1:1) under controlled conditions (8–10 hours). Recrystallization from ethyl acetate/ethanol yields pure crystals . Key steps include thiazole ring formation via cyclization and subsequent functionalization of the pyrimidine core.

Q. How are structural characterization techniques (e.g., NMR, IR, X-ray diffraction) applied to confirm the compound’s identity?

  • Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C stretching in thiazole rings at ~650 cm⁻¹) .
  • NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in thiazole/pyrimidine rings, and carboxamide carbonyl carbons at δ ~165 ppm) .
  • X-ray Diffraction: Confirms molecular geometry, including bond lengths, angles, and ring puckering (e.g., pyrimidine ring adopts a flattened boat conformation with deviations up to 0.224 Å from planarity) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

  • Answer: Slow evaporation of ethyl acetate/ethanol (3:2) or ethanol/water (4:1) mixtures is effective. Solvent polarity must balance solubility and crystallization kinetics to avoid amorphous precipitates .

Advanced Research Questions

Q. How do nonplanar ring conformations (e.g., puckered pyrimidine/thiazole systems) influence crystallographic refinement?

  • Answer: Puckering introduces challenges in refining atomic positions due to deviations from idealized geometry. Tools like SHELXL (using restraints for bond lengths/angles) and Cremer-Pople puckering parameters (e.g., ring amplitude QQ and phase angle θ\theta) quantify deviations. For example, the pyrimidine ring in related compounds shows a puckering amplitude Q=0.224(2)Q = 0.224(2) Å, requiring iterative refinement cycles to resolve thermal displacement parameters .

Q. How can hydrogen-bonding networks and graph-set analysis explain crystal packing motifs?

  • Answer: Intermolecular interactions (e.g., C–H···O bonds) are analyzed using graph-set notation (e.g., R22(8)R_2^2(8) motifs describing bifurcated hydrogen bonds). These networks stabilize crystal lattices by forming chains or sheets. For instance, bifurcated C–H···O bonds in thiazolo[3,2-a]pyrimidine derivatives create infinite chains along the c-axis, contributing to density (~1.45 g/cm³) and melting point stability .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., discrepancies in substituent orientation)?

  • Answer:

  • Dynamic NMR detects conformational flexibility (e.g., rotameric equilibria of methoxyphenyl groups) that static X-ray structures may miss.
  • DFT Calculations compare optimized geometries with experimental data to identify dominant conformers in solution vs. solid state .

Q. How do substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) modulate electronic properties and reactivity?

  • Answer: Electron-donating groups (e.g., methoxy) increase electron density on the pyrimidine ring, enhancing nucleophilic substitution reactivity. Conversely, electron-withdrawing groups (e.g., Cl) stabilize electrophilic attack. Substituent effects are quantified via Hammett constants (σ\sigma) and correlated with reaction yields (e.g., 76% for methoxy vs. 78% for trimethoxy derivatives) .

Methodological Tables

Table 1: Key Crystallographic Parameters for Thiazolo[3,2-a]pyrimidine Derivatives

ParameterValue (Example)Reference
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=12.34a = 12.34 Å, b=10.56b = 10.56 Å, c=14.78c = 14.78 Å
Dihedral Angle (Thiazole-Pyrimidine vs. Benzene)80.94(7)°
Hydrogen Bond Length (C–H···O)2.89–3.12 Å

Table 2: Synthesis Yields Under Varied Conditions

PrecursorReaction TimeYield (%)Solvent System
Thiophene carboxamide8 hours78Acetic acid/anhydride
Pyrazolyl derivative20 hours76Ethanol/water (4:1)

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